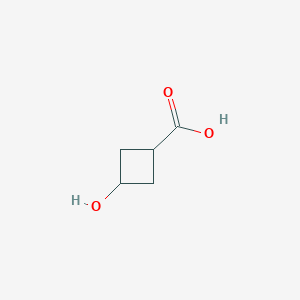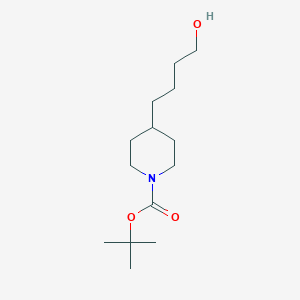
3-Hydroxycyclobutanecarboxylic acid
Overview
Description
3-Hydroxycyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H8O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and water . The reaction is stirred overnight at room temperature. After the reaction is complete, tetrahydrofuran is removed and the pH is adjusted to 4-5. The mixture is then extracted with a 4:1 volume ratio of chloroform/isopropanol. The organic phase is combined, dried, and concentrated to get the crude product. The crude product is beaten with ethyl acetate/n-heptane to obtain an off-white solid, which is the final product .Molecular Structure Analysis
The InChI code for this compound is1S/C5H8O3/c6-4-1-3 (2-4)5 (7)8/h3-4,6H,1-2H2, (H,7,8) . The molecular weight of the compound is 116.12 g/mol . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C5H8O3 and its molecular weight is 116.12 g/mol .Scientific Research Applications
Photochemical Synthesis
3-Hydroxycyclobutanecarboxylic acid and its derivatives play a significant role in photochemical synthesis. Chang et al. (2018) describe the synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid using a highly endo-selective [2 + 2]-photocycloaddition reaction (Chang et al., 2018). Faure et al. (2002) also utilized chiral hydroxy acids, including this compound derivatives, for asymmetric intramolecular [2 + 2] photocycloadditions (Faure et al., 2002).
Medical Imaging and Therapy
In medical imaging and therapy, this compound derivatives show potential. McConathy et al. (2003) discussed the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound used for tumor imaging in positron emission tomography, identifying this compound as a major non-radioactive species in its formulation (McConathy et al., 2003).
Neutron Capture Therapy
Kabalka and Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid for potential use in neutron capture therapy. This compound is modeled after 1-aminocyclobutanecarboxylic acid, which has high uptake in brain tumors (Kabalka & Yao, 2003).
Industrial Applications
The derivatives of this compound are also significant in industrial applications. Wu et al. (2007) enhanced the specific activity of a nitrilase from Acidovorax facilis 72W for converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, a process preferred in industry over chemical production due to its high efficiency and selectivity (Wu et al., 2007).
Safety and Hazards
3-Hydroxycyclobutanecarboxylic acid is classified as Acute Tox. 3 Oral . It is toxic if swallowed and should be handled with appropriate safety measures . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers One relevant paper discusses the synthesis of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and of 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry . The sequences feature highly endo-selective [2 + 2]-photocycloaddition reactions followed by fully regioselective ring opening/Hofmann .
Biochemical Analysis
Biochemical Properties
3-Hydroxycyclobutanecarboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cyclobutanecarboxylate dehydrogenase, which catalyzes the oxidation of cyclobutanecarboxylate to this compound. This interaction is crucial for the compound’s involvement in metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, forming hydrogen bonds and other non-covalent interactions that stabilize its structure and function .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving cyclic compounds. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by participating in metabolic pathways that produce energy and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of certain dehydrogenases, leading to changes in metabolic flux and gene expression. These interactions are mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclobutanecarboxylate dehydrogenase and other cofactors that facilitate its conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the cell. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments and tissues, where it can exert its effects. The transport and distribution of this compound are essential for its function and activity in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, such as the mitochondria or the nucleus. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194788-10-8, 1268521-85-2, 552849-33-9 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)







